2-{[5-(1H-Indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[5-(1H-Indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features an indole ring, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-Indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with 2-methoxyphenyl acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1H-Indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-{[5-(1H-Indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{[5-(1H-Indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole and triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(1H-Indol-3-YL)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide
- **2-{[5-(1H-Indol-3-YL)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide
Uniqueness
The unique combination of the indole, triazole, and methoxyphenyl groups in 2-{[5-(1H-Indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide provides it with distinct chemical and biological properties
Properties
Molecular Formula |
C26H23N5O3S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23N5O3S/c1-33-18-13-11-17(12-14-18)31-25(20-15-27-21-8-4-3-7-19(20)21)29-30-26(31)35-16-24(32)28-22-9-5-6-10-23(22)34-2/h3-15,27H,16H2,1-2H3,(H,28,32) |
InChI Key |
UYOMRPRXYHNENR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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